REACTION_SMILES
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[CH3:21][Sn+:22]([CH3:23])[CH3:24].[I:1][c:2]1[o:3][c:4](-[c:12]2[cH:13][cH:14][c:15]([O:18][CH3:19])[cH:16][cH:17]2)[c:5]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[n:6]1.[OH-:20]>>[I:1][c:2]1[o:3][c:4](-[c:12]2[cH:13][cH:14][c:15]([O:18][CH3:19])[cH:16][cH:17]2)[c:5]([C:7](=[O:8])[OH:9])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Sn+](C)C
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Name
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CCOC(=O)c1nc(I)oc1-c1ccc(OC)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1nc(I)oc1-c1ccc(OC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc(-c2oc(I)nc2C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |